
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide, also known as TFB-TZ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. TFB-TZ is a thiazolidine derivative that possesses unique biochemical and physiological properties, making it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide is not fully understood. However, it has been suggested that 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide may exert its effects by modulating various signaling pathways involved in inflammation, tumor growth, and glucose metabolism. 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to exert a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis. Additionally, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide is its versatility in various biomedical fields. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for drug discovery and development. Additionally, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related disorders. However, one of the limitations of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide is its potential toxicity, which needs to be further studied.
Zukünftige Richtungen
There are several future directions for the study of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide. One of the future directions is the exploration of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide and to identify its molecular targets. Furthermore, the development of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide derivatives with improved pharmacological properties may lead to the discovery of novel therapeutics for various biomedical applications.
Synthesemethoden
The synthesis of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide involves the reaction of 2,2,2-trifluoroethylamine with 4-chloro-3-nitrobenzoic acid to obtain 4-(2,2,2-trifluoroethylamino)-3-nitrobenzoic acid, followed by the reaction of the obtained compound with thiosemicarbazide to yield 4-(2,2,2-trifluoroethylamino)-3-nitrothiosemicarbazide. Finally, the reaction of 4-(2,2,2-trifluoroethylamino)-3-nitrothiosemicarbazide with acetic anhydride results in the formation of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has been extensively studied for its potential applications in various biomedical fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide has been found to have antioxidant properties, making it a promising candidate for the treatment of oxidative stress-related disorders.
Eigenschaften
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3S/c13-12(14,15)8-16-11(18)9-2-4-10(5-3-9)17-6-1-7-21(17,19)20/h2-5H,1,6-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOOVFWRJGUHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)
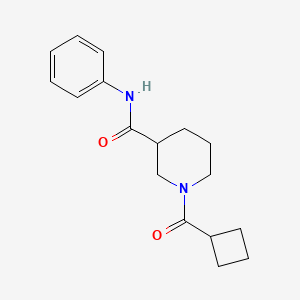
![N-[1-(furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B7465861.png)
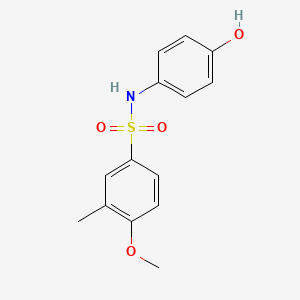

![[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465887.png)

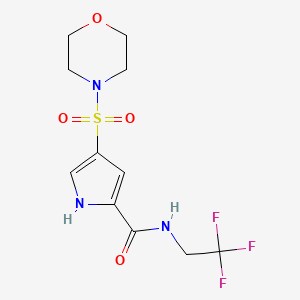
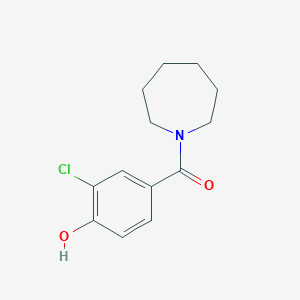
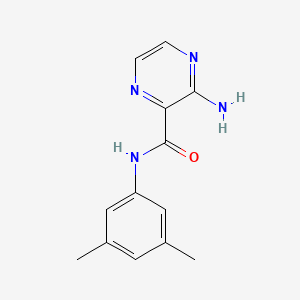

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)